molecular formula C9H23NO2Si B1373951 O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine CAS No. 1009335-04-9

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine

Cat. No.: B1373951
CAS No.: 1009335-04-9
M. Wt: 205.37 g/mol
InChI Key: IGVCHDNSQSPODG-UHFFFAOYSA-N
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Description

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is a chemical compound with the molecular formula C9H21NO2Si. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

The primary target of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is to induce the cleavage during the solid-supported synthesis of hydroxamic acids .

Mode of Action

The compound interacts with its targets by inducing the cleavage in the synthesis process of hydroxamic acids . This interaction results in changes in the structure of the hydroxamic acids, facilitating their synthesis.

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of hydroxamic acids . The downstream effects of this pathway are the production of hydroxamic acids, which have various applications in organic synthesis and medicinal chemistry.

Result of Action

The molecular and cellular effects of the compound’s action result in the successful synthesis of hydroxamic acids . These acids are valuable in various fields, including organic synthesis and medicinal chemistry.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored in a cool and dry environment to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as imidazole or triethylamine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butylhydroxylamine: Similar in structure but lacks the silyl group.

    tert-Butyldimethylsilyl ethers: These compounds have similar protecting group properties but differ in their functional groups.

    (S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: Similar backbone but different functional groups

Uniqueness

O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is unique due to its combination of the silyl protecting group and the hydroxylamine functionality. This dual functionality allows for versatile applications in synthetic chemistry and makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVCHDNSQSPODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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